Technical Guide: Iodo(2-13C)acetic Acid (CAS 55757-50-1)
Technical Guide: Iodo(2-13C)acetic Acid (CAS 55757-50-1)
[1]
Executive Summary
Iodo(2-13C)acetic acid (IAA-2-13C) is a stable isotope-labeled alkylating agent used primarily in proteomics and metabolic flux analysis. It functions as a cysteine-blocking reagent that prevents disulfide bond scrambling during protein characterization.[1] Distinguished by a Carbon-13 label at the methylene position (C2), this isotopomer serves as a critical probe for Nuclear Magnetic Resonance (NMR) spectroscopy—where the heavy atom effect of iodine creates a unique chemical shift signature—and as a mass-differentiated tracer in high-resolution Mass Spectrometry (MS).
This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing IAA-2-13C in bioanalytical workflows.
Physicochemical Profile
The introduction of a
Table 1: Key Properties of Iodo(2-13C)acetic Acid
| Property | Specification | Technical Note |
| CAS Number | 55757-50-1 | Specific to the 2- |
| Chemical Formula | HOOC- | Label is on the methylene carbon. |
| Molecular Weight | ~186.94 g/mol | +1.003 Da shift vs. unlabeled IAA (185.95 g/mol ). |
| Appearance | White to light yellow crystals | Darkens upon light exposure due to iodine liberation. |
| Solubility | Water, Ethanol, DMSO | Highly soluble in aqueous buffers (pH < 9). |
| Melting Point | 77–79 °C | Similar to unlabeled standard. |
| Storage | -20 °C, Desiccated, Dark | Critical: Light sensitive. Iodine-Carbon bond is photolabile. |
| Isotopic Purity | Typically ≥ 99 atom % | Essential for clean NMR spectra and MS isotopic envelopes. |
Mechanism of Action: Cysteine Alkylation[2]
The primary utility of IAA-2-13C is the irreversible alkylation of sulfhydryl groups (-SH) on cysteine residues via a bimolecular nucleophilic substitution (
The Reaction Pathway
-
Nucleophilic Attack: The thiolate anion (
) of a reduced cysteine attacks the methylene carbon ( ) of the iodoacetic acid. -
Leaving Group Departure: Iodine (
) is an excellent leaving group due to its weak bond strength and high polarizability, facilitating rapid substitution. -
Product Formation: The result is S-carboxymethylcysteine, with the
C label incorporated into the carboxymethyl group attached to the sulfur.
Mechanistic Diagram
The following diagram illustrates the
Caption: SN2 reaction pathway showing the transfer of the 13C-labeled carboxymethyl group to the cysteine thiolate.
Applications in Bioanalysis
Proteomics (Mass Spectrometry)
In MS-based proteomics, IAA-2-13C is used for:
-
Mass Differentiation: It introduces a mass shift of +59.01 Da (carboxymethyl +
C) per cysteine, compared to +58.00 Da for unlabeled IAA. While a +1 Da shift is subtle, it is vital for distinguishing sample origins in specific mixing experiments or verifying labeling efficiency. -
Disulfide Mapping: Prevents the scrambling of disulfide bonds during digestion, ensuring that the observed peptide linkages reflect the native protein structure.
Metabolic Flux Analysis & NMR
The 2-
-
Heavy Atom Effect: The iodine atom attached to the C2 carbon exerts a "heavy atom light atom" (HALA) effect. This typically causes a significant upfield shift (shielding) in
C-NMR. -
Signal Isolation: Unlike the carboxyl carbon (C1), which appears in the crowded carbonyl region (~170-180 ppm), the iodinated methylene carbon (C2) appears in a unique, upfield region (typically -5 to +5 ppm ), making it an interference-free probe for tracking metabolic incorporation of acetate backbones.
Experimental Protocols
Standard Reduction & Alkylation Workflow
This protocol ensures complete capping of cysteine residues while minimizing "over-alkylation" (reaction with Lysine, Histidine, or N-termini).
Reagents:
-
Buffer: 50 mM Ammonium Bicarbonate (pH 8.0).
-
Reducing Agent: Dithiothreitol (DTT) or TCEP.
-
Alkylating Agent: Iodo(2-13C)acetic acid (Freshly prepared, 200 mM in buffer).
Step-by-Step Procedure:
-
Solubilization: Dissolve protein sample (100 µg) in 50 mM Ammonium Bicarbonate.
-
Reduction: Add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes .
-
Why: Denatures protein and breaks existing disulfides into free thiols.
-
-
Cooling: Allow sample to cool to room temperature (RT).
-
Alkylation: Add IAA-2-13C to a final concentration of 15 mM (approx. 3-fold molar excess over total thiols).
-
Incubation: Incubate in the DARK at RT for 30 minutes .
-
Critical: Light causes iodine radical formation, leading to off-target modifications (e.g., Tyrosine iodination).
-
-
Quenching: Add excess DTT (or mercaptoethanol) to consume unreacted IAA.
-
Desalting: Proceed to digestion (Trypsin) or desalting to remove excess reagents.
Workflow Visualization
Caption: Optimized workflow for protein reduction and alkylation using Iodo(2-13C)acetic acid.
Handling, Safety & Stability
Iodoacetic acid derivatives are hazardous and require strict adherence to safety protocols.[2]
Hazards
-
Acute Toxicity: Highly toxic if swallowed (LD50 oral rat ~50-100 mg/kg).
-
Corrosivity: Causes severe skin burns and eye damage. It is a potent vesicant.
-
Enzyme Inhibition: Irreversibly inhibits glycolysis by alkylating the active site cysteine of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Storage & Stability
-
Light Sensitivity: The C-I bond is weak. Exposure to light liberates free iodine (
), which turns the solid brown/purple and reduces alkylation efficiency. -
Hydrolysis: In aqueous solution, IAA slowly hydrolyzes to glycolic acid and iodide, especially at high pH (>9.0). Always prepare fresh.
References
-
Sigma-Aldrich. Iodoacetic acid-2-13C Properties and Safety Data Sheet. Link
-
Cambridge Isotope Laboratories. Iodoacetic Acid (2-13C) Technical Specifications. Link
-
Nielsen, M. L., et al. "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry." Nature Methods, 2008. (Context on alkylation artifacts). Link
-
Herbert, B., et al. "Reduction and alkylation of proteins in preparation for two-dimensional map analysis: why, when, and how?" Electrophoresis, 2001. ( foundational protocol for alkylation). Link
-
Pyykkö, P. "Relativistic effects in structural chemistry." Chemical Reviews, 1988. (Foundational theory on Heavy Atom/Light Atom NMR shifts). Link
